N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 3-nitrobenzamide moiety at position 2. The compound’s synthesis typically involves cyclization of thiophene derivatives followed by amidation, as inferred from analogous synthetic routes for related thienopyrazole derivatives .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-6-7-18(13(2)8-12)23-19(16-10-28-11-17(16)22-23)21-20(25)14-4-3-5-15(9-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNZEMCEOJKSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound has a good binding interaction with certain targeted amino acids.
Mode of Action
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide interacts with its targets through binding interactions. The compound’s HOMO (Highest Occupied Molecular Orbital) is located at the heteroatom, while the LUMO (Lowest Unoccupied Molecular Orbital) is located at the phenyl ring. This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Analysis
Biochemical Properties
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in the metabolic pathways of pathogens, such as Leishmania and Plasmodium species. The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of pathogen growth. Additionally, it interacts with various proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in certain cell types by activating specific signaling cascades that lead to programmed cell death. Furthermore, it affects gene expression by modulating the activity of transcription factors, resulting in changes in the expression levels of various genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the conversion of substrates into products. This inhibition can lead to the accumulation of substrates and a decrease in the levels of products, disrupting normal cellular functions. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions result in changes in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important for understanding the long-term impact of the compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit the growth of pathogens without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. These dosage-dependent effects are critical for determining the therapeutic window of the compound and for optimizing its use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell. Additionally, it can influence the production of reactive oxygen species, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. The compound’s subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments. This localization is essential for its function, as it allows the compound to interact with its target enzymes and proteins within the appropriate cellular context.
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound belongs to the class of thienopyrazoles and has been studied for various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 446.5 g/mol
- CAS Number : 396722-72-8
The structure of this compound features a thieno[3,4-c]pyrazole core, which is substituted with a 2,4-dimethylphenyl group and a 3-nitrobenzamide moiety. This unique arrangement may contribute to its biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These targets are critical in various signaling pathways involved in cancer progression and metastasis .
| Compound | Target | IC50 Value |
|---|---|---|
| This compound | BRAF(V600E) | TBD |
| Similar Pyrazole Derivative | EGFR | TBD |
Anti-inflammatory Activity
The compound's nitro group may enhance its anti-inflammatory properties. Studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound could be effective in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Preliminary studies indicate that thienopyrazole derivatives possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic pathways. For example, some derivatives have shown promising results against various pathogens in vitro .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects on breast cancer cell lines.
- Inflammation Model : In an animal model of inflammation induced by LPS, administration of pyrazole derivatives resulted in reduced levels of inflammatory markers compared to control groups. This suggests a potential therapeutic role for this compound in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and electronic differences between the target compound and its analogs:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 2,4-dimethylphenyl group provides steric bulk and moderate electron donation, balancing the strong electron-withdrawing nitro group. In contrast, the 4-nitrophenyl analog features a stronger electron-withdrawing nitro substituent, which may enhance reactivity in electrophilic environments.
- The trifluoromethyl group in analogs offers greater hydrophobicity and metabolic resistance compared to nitro groups, making these derivatives more suited for applications requiring prolonged bioavailability.
Aromatic vs. However, the nitro group in the target compound may offer stronger hydrogen-bonding capabilities.
Steric Effects: The 2,4-dimethylphenyl group in the target compound creates significant steric hindrance, which could limit binding to flat active sites.
Computational and Experimental Insights
- Density Functional Theory (DFT) Analysis : Studies using hybrid functionals (e.g., B3LYP) suggest that nitro-substituted benzamides exhibit distinct frontier molecular orbital distributions, with the nitro group lowering the LUMO energy and enhancing electrophilicity .
- Crystallographic Data: SHELX-based refinements of related thienopyrazole derivatives reveal planar thiophene-pyrazole systems, with substituents influencing packing efficiency and crystal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
